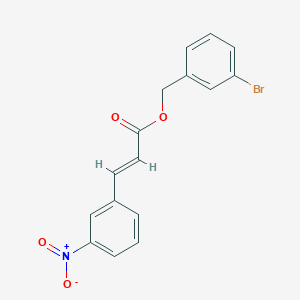
3-Bromobenzyl 3-{3-nitrophenyl}acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the acrylate family and is known for its ability to inhibit enzyme activity. The purpose of
作用機序
The mechanism of action of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the covalent bonding of the compound to the active site of the enzyme. This covalent bonding results in the inhibition of the enzyme activity. The inhibition of the enzyme activity can be reversible or irreversible depending on the nature of the covalent bond formed between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the enzyme that is inhibited. The inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase in neurotransmitter levels can lead to various physiological effects such as increased muscle contraction and cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the acid-base balance in the body.
実験室実験の利点と制限
The advantages of using 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in lab experiments include its ability to selectively inhibit enzyme activity, its stability, and its ease of synthesis. The limitations of using this compound include its potential toxicity, its irreversible inhibition of some enzymes, and its potential for non-specific inhibition of other enzymes.
将来の方向性
There are several future directions for the use of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in scientific research. These include:
1. Studying the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
2. Developing new synthetic methods for the production of this compound.
3. Studying the structure-activity relationship of this compound to identify more potent inhibitors of enzyme activity.
4. Studying the potential toxicity of this compound and developing methods to mitigate its toxicity.
5. Studying the potential for non-specific inhibition of other enzymes and developing methods to increase the selectivity of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been used as an inhibitor of enzyme activity and has potential therapeutic applications in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the reaction between 3-bromobenzyl bromide and 3-nitrophenylacrylic acid under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-70°C. The reaction is monitored by thin-layer chromatography (TLC) until the desired product is obtained. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
3-Bromobenzyl 3-{3-nitrophenyl}acrylate has been widely used in scientific research as an inhibitor of enzyme activity. This compound has been used to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes has been studied for their potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
特性
分子式 |
C16H12BrNO4 |
|---|---|
分子量 |
362.17 g/mol |
IUPAC名 |
(3-bromophenyl)methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H12BrNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2/b8-7+ |
InChIキー |
PGJSLYAXPCYGCK-BQYQJAHWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)


![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)


![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)

